A Comprehensive Technical Guide to 2-Chloro-4-methylphenol (CAS 6640-27-3)
A Comprehensive Technical Guide to 2-Chloro-4-methylphenol (CAS 6640-27-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylphenol, also known as 2-chloro-p-cresol, is a substituted phenolic compound with the CAS registry number 6640-27-3. This document provides an in-depth technical overview of its physicochemical properties, synthesis, analytical methods, toxicological data, and known biological activities, with a particular focus on its role as a potential endocrine disruptor.
Physicochemical Properties
2-Chloro-4-methylphenol is a colorless to light orange or yellow clear liquid under standard conditions.[1] It is characterized by a slight phenolic odor and is sparingly soluble in water.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Chloro-4-methylphenol
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClO | [2] |
| Molecular Weight | 142.58 g/mol | [3] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Melting Point | Not available (appears as a liquid at room temperature) | |
| Boiling Point | 195-196 °C | [2] |
| Density | 1.211 g/mL at 25 °C | [2] |
| Vapor Pressure | 0.298 mmHg at 25°C | [2] |
| Flash Point | 86 °C (closed cup) | [2] |
| Water Solubility | Sparingly soluble | [1] |
| pKa | 8.79 ± 0.18 (Predicted) | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.50 | [2] |
| Refractive Index (n20/D) | 1.553 | [2] |
Synthesis and Purification
The primary route for the synthesis of 2-chloro-4-methylphenol is through the ortho-chlorination of p-cresol (B1678582) (4-methylphenol).[4][5]
Experimental Protocol: Synthesis of 2-Chloro-4-methylphenol from p-Cresol[4][5]
Materials:
-
p-Cresol (4-methylphenol)
-
Chlorinating agent (e.g., sulfuryl chloride or chlorine gas)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)
-
Diaryl sulphide (e.g., diphenyl sulphide)
-
Inert solvent (e.g., dichloromethane, or the reaction can be run neat)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, charge p-cresol and the inert solvent (if used).
-
Add the catalyst system, consisting of a Lewis acid (0.1-10% by weight based on 4-methylphenol) and a diaryl sulphide (0.1-10% by weight based on 4-methylphenol).[5]
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add the chlorinating agent (0.5-1.5 molar equivalents per mole of 4-methylphenol) while maintaining the reaction temperature between 0-100 °C (a narrower range of 0-40°C is often optimal for selectivity).[4][5]
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
If a solvent was used, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification of the crude 2-chloro-4-methylphenol can be achieved by distillation under reduced pressure.
Synthesis workflow for 2-Chloro-4-methylphenol.
Analytical Methods
The analysis of 2-chloro-4-methylphenol and related compounds can be performed using standard chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: GC-MS Analysis (Adapted for 2-Chloro-4-methylphenol)[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC Conditions:
-
Column: Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of approximately 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 270 °C.
MS Conditions:
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-350 amu.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., pyridine). Derivatization may be necessary for improved chromatographic performance, particularly for quantitative analysis of related polar compounds.
GC-MS analytical workflow.
Toxicology and Safety
2-Chloro-4-methylphenol is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and eye irritation.[2]
Table 2: Toxicological Data for 2-Chloro-4-methylphenol
| Endpoint | Value | Species | Route | Source(s) |
| LD₅₀ | 500 mg/kg (ATE) | Not specified | Oral | [2] |
| LD₅₀ | 1,100 mg/kg (ATE) | Not specified | Dermal | [2] |
| LC₅₀ | 11 mg/L (4 h, ATE) | Not specified | Inhalation | [2] |
(ATE: Acute Toxicity Estimate)
Safety Precautions:
-
Wear suitable protective clothing, gloves, and eye/face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Biological Activity and Endocrine Disruption
2-Chloro-4-methylphenol is recognized for its antimicrobial properties, leading to its use as a preservative and disinfectant.[1] Of significant interest to the research and drug development community is its classification as a potential endocrine-disrupting chemical (EDC).[6]
Estrogen Receptor Binding
Potential Signaling Pathways
The binding of a ligand to the estrogen receptor can trigger a cascade of cellular events through two main pathways: the direct genomic and the non-genomic signaling pathways.[7][8]
-
Direct Genomic Signaling: The ligand-ER complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA, directly regulating the transcription of target genes.[8]
-
Non-Genomic Signaling: This rapid signaling pathway involves membrane-associated estrogen receptors that activate various protein kinase cascades, which in turn can modulate the activity of transcription factors and influence gene expression.[7][8]
The specific downstream effects of 2-chloro-4-methylphenol binding to the estrogen receptor and which of these pathways it preferentially modulates are areas that require further investigation.
Potential estrogen signaling pathways modulated by 2-Chloro-4-methylphenol.
Conclusion
2-Chloro-4-methylphenol is a well-characterized compound with established physicochemical properties and synthesis routes. Its toxicological profile necessitates careful handling. The primary area of interest for ongoing and future research lies in its capacity as an endocrine disruptor. Elucidating the precise binding kinetics with estrogen receptor isoforms and mapping the subsequent downstream signaling events will be crucial for a comprehensive understanding of its biological impact and for assessing its risk to human health and the environment. This technical guide serves as a foundational resource for professionals engaged in these research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Chloro-4-methylphenol | C7H7ClO | CID 14851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]
- 6. endocrinedisruption.org [endocrinedisruption.org]
- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
